1,1-(2,2-Dichloroethylidene)bis(4-fluorobenzene)

Übersicht

Beschreibung

1,1-(2,2-Dichloroethylidene)bis(4-fluorobenzene) is a useful research compound. Its molecular formula is C14H10Cl2F2 and its molecular weight is 287.1 g/mol. The purity is usually 95%.

The exact mass of the compound 1,1-(2,2-Dichloroethylidene)bis(4-fluorobenzene) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63886. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1-(2,2-Dichloroethylidene)bis(4-fluorobenzene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-(2,2-Dichloroethylidene)bis(4-fluorobenzene) including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1,1-(2,2-Dichloroethylidene)bis(4-fluorobenzene), also known as DDE, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

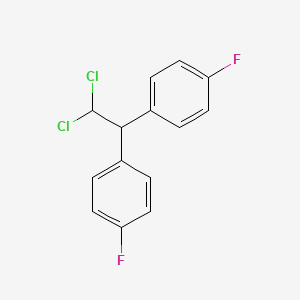

The chemical structure of 1,1-(2,2-Dichloroethylidene)bis(4-fluorobenzene) consists of two 4-fluorobenzene rings connected by a dichloroethylidene bridge. This configuration contributes to its unique chemical properties and biological interactions.

The biological activity of 1,1-(2,2-Dichloroethylidene)bis(4-fluorobenzene) is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Endocrine Disruption : The compound exhibits properties that can interfere with hormonal signaling pathways, potentially leading to endocrine-related effects.

- Cytotoxicity : Studies have shown that it can induce cytotoxic effects in various cell lines, which may be linked to oxidative stress and apoptosis.

- Mutagenicity : Preliminary data suggest that the compound may possess mutagenic properties, warranting further investigation into its genotoxic effects.

Acute Toxicity Studies

Acute toxicity studies have been conducted to evaluate the safety profile of 1,1-(2,2-Dichloroethylidene)bis(4-fluorobenzene). The following table summarizes key findings from these studies:

Long-term Exposure Studies

Long-term exposure studies have indicated potential carcinogenic effects associated with this compound. Animal studies suggest a correlation between exposure and increased incidence of tumors in specific organs.

Case Studies

Several case studies have been documented regarding the biological effects of 1,1-(2,2-Dichloroethylidene)bis(4-fluorobenzene):

- Case Study 1 : A study involving Sprague-Dawley rats showed that exposure to high doses resulted in significant liver damage and alterations in metabolic enzyme activities. The findings highlighted the importance of monitoring liver function in populations exposed to this compound.

- Case Study 2 : Research conducted on human cell lines indicated that the compound could induce DNA damage, raising concerns about its potential mutagenic effects. This study emphasized the need for further investigation into its long-term health implications.

Environmental Impact

The environmental persistence of 1,1-(2,2-Dichloroethylidene)bis(4-fluorobenzene) raises concerns regarding bioaccumulation and ecological toxicity. Its presence in aquatic systems has been linked to adverse effects on aquatic organisms.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Organic Synthesis:

The compound serves as an important intermediate in organic synthesis. Its fluorinated structure allows for further derivatization, making it useful in the development of pharmaceuticals and agrochemicals. The unique electronic properties imparted by the fluorine atoms can enhance biological activity or modify the physical properties of resultant compounds.

2. Medicinal Chemistry:

Research indicates that compounds similar to 1,1-(2,2-Dichloroethylidene)bis(4-fluorobenzene) exhibit potential as anti-cancer agents due to their ability to interact with biological targets involved in cell proliferation and apoptosis. Studies have demonstrated that fluorinated compounds can improve the bioavailability and metabolic stability of drug candidates.

3. Material Science:

This compound has been explored for use in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. The fluorinated segments can also impart hydrophobic characteristics to materials, making them suitable for applications in coatings and sealants.

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Synthesis of Fluorinated Compounds | To explore the reactivity of 1,1-(2,2-Dichloroethylidene)bis(4-fluorobenzene) in nucleophilic substitutions | The compound showed enhanced reactivity compared to non-fluorinated analogs, leading to higher yields of desired products. |

| Anticancer Activity Assessment | Investigate the biological effects on cancer cell lines | Significant inhibition of cell growth was observed in several cancer types, suggesting potential therapeutic applications. |

| Polymer Composite Development | Evaluate the incorporation of fluorinated compounds into polymer matrices | Improved thermal stability and mechanical strength were recorded, with potential applications in high-performance materials. |

Safety and Environmental Considerations

While 1,1-(2,2-Dichloroethylidene)bis(4-fluorobenzene) shows promise in various applications, safety assessments are crucial due to the presence of chlorine and fluorine atoms. Regulatory guidelines recommend thorough toxicity studies to evaluate environmental impact and human health risks associated with its use.

Analyse Chemischer Reaktionen

Degradation and Environmental Reactivity

DFDD’s environmental persistence and degradation pathways are inferred from studies on structurally similar organochlorines (e.g., DDT, DDD):

- Photodegradation : Fluorinated analogs exhibit slower degradation due to the high C–F bond energy (485 kJ/mol), which resists UV-induced cleavage compared to C–Cl bonds .

- Reductive Dehalogenation : Microbial action in anaerobic environments may reduce dichloroethylidene groups to ethylene derivatives, though fluorinated residues remain stable .

Reactivity in Organic Transformations

DFDD’s dichloroethylidene bridge and fluorinated aryl groups influence its participation in:

- Elimination Reactions : Analogous to DDT, DFDD may undergo base-induced dehydrohalogenation to form 1,1-bis(4-fluorophenyl)ethylene (DFDE) .

- Electrophilic Substitution : Fluorine’s electron-withdrawing effect directs electrophiles to meta/para positions. For example, nitration yields 3-nitro derivatives .

| Reaction | Mechanism | Outcome | Reference |

|---|---|---|---|

| Dehydrohalogenation | Base-mediated elimination of HCl | DFDE formation | |

| Nitration | Electrophilic attack at meta position | 3-Nitro-DFDD |

Stability and Handling

- Thermal Stability : Decomposes above 250°C, releasing HF and Cl₂ gases .

- Storage : Recommended at 2–8°C under inert atmosphere to prevent hydrolysis .

Key Research Gaps

Eigenschaften

IUPAC Name |

1-[2,2-dichloro-1-(4-fluorophenyl)ethyl]-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2F2/c15-14(16)13(9-1-5-11(17)6-2-9)10-3-7-12(18)8-4-10/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWVWSKVQMPTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C(Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871785 | |

| Record name | 1,1'-(2,2-Dichloroethane-1,1-diyl)bis(4-fluorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-55-4 | |

| Record name | 1,1-(2,2-Dichloroethylidene)bis(4-fluorobenzene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DFDD | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-(2,2-Dichloroethane-1,1-diyl)bis(4-fluorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-BIS-(4-FLUOROPHENYL)-2,2-DICHLOROETHANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-(2,2-DICHLOROETHYLIDENE)BIS(4-FLUOROBENZENE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ87YD2CYW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.